
6,7-Dinitroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dinitroquinoxaline is a chemical compound with the molecular formula C8H4N4O6. It is a derivative of quinoxaline, characterized by the presence of two nitro groups at the 6 and 7 positions of the quinoxaline ring. This compound is known for its role as a competitive antagonist at ionotropic glutamate receptors, specifically AMPA and kainate receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dinitroquinoxaline typically involves the nitration of quinoxaline derivatives. One common method includes the nitration of 1,2-diamino-4-halobenzenes followed by condensation with glyoxal. The reaction conditions often involve the use of strong acids like nitric acid and acetic acid, and the process may require careful temperature control to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dinitroquinoxaline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Reduction: The reduction of this compound yields 6,7-diaminoquinoxaline.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used, such as 6-amino-7-nitroquinoxaline.
Wissenschaftliche Forschungsanwendungen
6,7-Dinitroquinoxaline has several scientific research applications, including:
Wirkmechanismus
6,7-Dinitroquinoxaline exerts its effects by competitively binding to the ligand-binding domain of AMPA and kainate receptors, preventing the binding of glutamate. This inhibition blocks the excitatory synaptic transmission mediated by these receptors. The compound’s action is highly specific to non-NMDA receptors, making it a valuable tool in neuropharmacological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX): Another competitive antagonist at AMPA and kainate receptors.
6,7-Dichloroquinoxaline-2,3-dione (DCQX): A competitive antagonist specific to glycine binding sites on the NMDA receptor complex.
Uniqueness
6,7-Dinitroquinoxaline is unique due to its high specificity and potency as a non-NMDA receptor antagonist. Its ability to selectively inhibit AMPA and kainate receptors without affecting NMDA receptors makes it a crucial compound for studying excitatory neurotransmission and developing targeted therapies .
Eigenschaften
CAS-Nummer |
68836-13-5 |
|---|---|
Molekularformel |
C8H4N4O4 |
Molekulargewicht |
220.14 g/mol |
IUPAC-Name |
6,7-dinitroquinoxaline |
InChI |
InChI=1S/C8H4N4O4/c13-11(14)7-3-5-6(10-2-1-9-5)4-8(7)12(15)16/h1-4H |
InChI-Schlüssel |
MRCFKNAXRGITFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



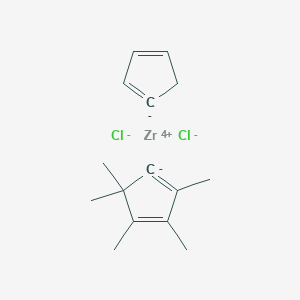
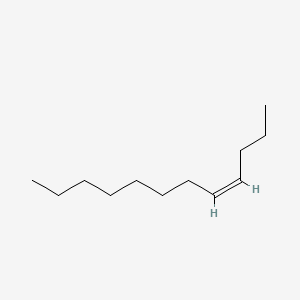
![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)

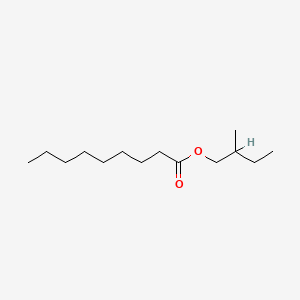
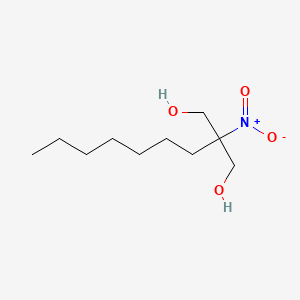
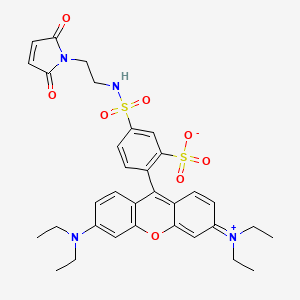
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)

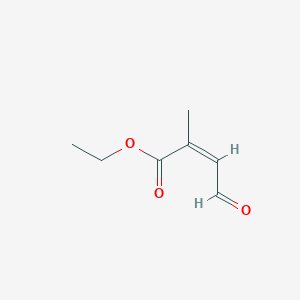

![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)

